molecular formula C11H13BrO2 B8428571 (4-bromo-2-propan-2-ylphenyl) acetate

(4-bromo-2-propan-2-ylphenyl) acetate

Cat. No.: B8428571
M. Wt: 257.12 g/mol
InChI Key: QVWPHWYHKQFBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-2-propan-2-ylphenyl) acetate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular ester is characterized by the presence of a bromine atom and an isopropyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-2-propan-2-ylphenyl) acetate typically involves the esterification of 4-bromo-2-isopropylphenol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-2-propan-2-ylphenyl) acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

(4-bromo-2-propan-2-ylphenyl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The ester is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (4-bromo-2-propan-2-ylphenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological molecules. The bromine atom and isopropyl group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid 4-bromo-phenyl Ester: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    Acetic Acid 2-isopropyl-phenyl Ester: Lacks the bromine atom, leading to variations in its chemical behavior and applications.

    Acetic Acid 4-methoxy-2-isopropyl-phenyl Ester:

Uniqueness

(4-bromo-2-propan-2-ylphenyl) acetate is unique due to the presence of both the bromine atom and the isopropyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The compound’s unique structure makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

(4-bromo-2-propan-2-ylphenyl) acetate

InChI

InChI=1S/C11H13BrO2/c1-7(2)10-6-9(12)4-5-11(10)14-8(3)13/h4-7H,1-3H3

InChI Key

QVWPHWYHKQFBOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described in Step 2 of Example A(22) where 4-Bromo-2-isopropyl-phenol from step 1, was substituted in place of 4-Bromo-2-ethyl-phenol.
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